(Z,Z)-N'3-AMINO-N'4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE
Description
Properties
IUPAC Name |
4-N'-amino-3-N'-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N7O2/c5-3(8-7)1-2(4(6)9-12)11-13-10-1/h12H,7H2,(H2,5,8)(H2,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCMRLDVTXWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C(=NO)N)C(=NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NON=C1/C(=N/O)/N)/C(=N/N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a dicarboxylic acid derivative, the introduction of amino and hydroxy groups can be achieved through nucleophilic substitution reactions. The cyclization step often requires the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while substitution reactions can introduce alkyl or acyl groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, (Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE is investigated for its therapeutic potential. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in pharmaceutical research.
Industry
In industrial applications, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of (Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The oxadiazole ring may also participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
The following analysis compares structural analogs and heterocyclic derivatives from the provided evidence, focusing on substituent effects, physicochemical properties, and spectroscopic trends.
Structural Analogues in
The compounds in (LASSBio-1653 to LASSBio-1659) are 3-amino-2-thiophenecarbohydrazide derivatives with varying aryl substituents. While their core (thiophene) differs from the oxadiazole in the target compound, their functional groups (amino, hydroxy, carboxy) and substitution patterns provide insights into how substituents influence properties.
Table 1: Physicochemical Properties of Thiophene Carbohyrazides
| Compound ID | Substituent | Yield (%) | m.p. (°C) | HPLC R.T. (min) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|---|
| LASSBio-1654 | 4-Bromophenyl | 62 | 230–233 | 5.9 | 322.2 | NH, CO, Br |
| LASSBio-1656 | 4-Nitrophenyl | 95 | 255–257 | 4.1 | 290.3 | NH, CO, NO₂ |
| LASSBio-1657 | 4-Hydroxyphenyl | 84 | 245–248 | 3.0 | 261.3 | NH, CO, OH |
| LASSBio-1653 | 4-Dimethylaminophenyl | 73 | 180–184 | 4.5 | 288.3 | NH, CO, N(CH₃)₂ |
| LASSBio-1655 | 4-Carboxyphenyl | 77 | >300 | 2.8 | 289.3 | NH, CO, COOH |
Key Observations :
- Melting Points: Electron-withdrawing groups (e.g., NO₂ in LASSBio-1656) increase melting points compared to electron-donating groups (e.g., N(CH₃)₂ in LASSBio-1653). The target oxadiazole, with polar amino and hydroxy groups, may exhibit a high melting point similar to LASSBio-1655 (>300°C) due to hydrogen bonding.
- HPLC Retention : Smaller substituents (e.g., OH in LASSBio-1657) reduce retention time, suggesting higher polarity. The target compound’s dicarboximidamide groups could further enhance polarity, leading to shorter retention times.
- Molecular Weight : The oxadiazole core (C₂N₂O) is lighter than thiophene (C₄H₄S), but the dicarboximidamide substituents may increase the target’s molecular weight beyond the thiophene analogs.
Functional Group Analysis
- Amino and Hydroxy Groups: Both the target compound and LASSBio-1657 (4-hydroxyphenyl) feature NH and OH groups, which contribute to hydrogen bonding and solubility.
- Carboxy vs. Dicarboximidamide : LASSBio-1655 (4-carboxyphenyl) has a carboxylic acid (ν(CO) at 1692 cm⁻¹), while the target’s dicarboximidamide groups may exhibit dual ν(CO) peaks near 1630–1690 cm⁻¹, similar to LASSBio-1655 .
Comparison with Complex Heterocycles (–3)
The compounds in –3 (e.g., y, z, m, n, o) are highly complex molecules with multiple stereocenters, thiazole rings, and ureido groups. While structurally distinct from the target, they highlight trends in heterocyclic design:
- Steric and Electronic Effects : The target’s rigid oxadiazole core may offer greater stability compared to flexible peptide-like backbones in –3.
- Stereochemistry : The Z,Z-configuration in the target contrasts with the (S)/(R) stereodescriptors in –3, suggesting divergent biological target interactions.
Biological Activity
(Z,Z)-N'3-Amino-N'4-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity based on recent research findings, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Formula
- Molecular Formula : C₅H₈N₄O₃
- Molecular Weight : 172.14 g/mol
Structural Characteristics
The oxadiazole ring system contributes to the compound's biological activity through its ability to form hydrogen bonds with biomacromolecules, enhancing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance:
- A study reported that compounds containing the oxadiazole ring showed promising antibacterial effects against various strains of bacteria with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μM .
Anti-inflammatory Effects
Oxadiazole derivatives have been noted for their anti-inflammatory properties. A particular study highlighted that certain 1,3,4-oxadiazoles demonstrated strong inhibition of COX-2 enzyme activity, a key player in inflammation pathways:
- Compounds in this category exhibited IC50 values significantly lower than standard anti-inflammatory drugs like Diclofenac sodium .
Anticancer Potential
Recent investigations into the anticancer properties of oxadiazole derivatives have yielded encouraging results:
- Compounds synthesized with the oxadiazole framework showed potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, some derivatives had IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
Table: Summary of Biological Activities
Study on Synthesis and Pharmacological Evaluation
A study conducted by Alam et al. synthesized a series of novel 1,3,4-oxadiazole derivatives and evaluated their anticancer activities. The results indicated that specific compounds displayed significant inhibitory effects on thymidylate synthase (TS), a critical enzyme in DNA synthesis:
- Compound 3a showed an IC50 value of 2.52 µM against TS compared to Pemetrexed (IC50 = 6.75 µM), marking it as a potential lead for further development in cancer therapy .
Research on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of oxadiazole derivatives. Preliminary screening revealed that certain compounds exhibited strong antioxidant activity with IC50 values significantly lower than synthetic antioxidants like Diclofenac sodium .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z,Z)-N'3-AMINO-N'4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization of precursor hydrazides under controlled pH (6–8) and temperature (60–80°C). Key steps include nucleophilic substitution at the oxadiazole ring and stabilization of the carboximidamide groups. Optimization requires adjusting reaction time (12–24 hours) and using polar aprotic solvents (e.g., DMF) to enhance yield (60–75%) while minimizing side reactions like hydrolysis of the hydroxy group .
Q. How can the structural features of this compound be characterized to confirm its (Z,Z)-isomeric configuration?
- Methodological Answer :
- X-ray crystallography : Resolves spatial arrangement of substituents on the oxadiazole ring.
- NMR spectroscopy : H-NMR detects coupling between the amino (-NH) and hydroxy (-OH) protons (δ 6.8–7.2 ppm). C-NMR confirms carboximidamide carbonyl signals at δ 165–170 ppm.
- IR spectroscopy : N-H stretching (3300–3500 cm) and C=N vibrations (1600–1650 cm) validate functional groups .
Q. What are the primary chemical reactivities of this compound under acidic or basic conditions?
- Methodological Answer : The hydroxy group undergoes esterification under acidic conditions (e.g., acetic anhydride), while the amino group participates in diazotization at pH < 3. In basic environments (pH > 10), the oxadiazole ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Stability studies recommend maintaining pH 5–9 during storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity, and what parameters are critical for validating these predictions experimentally?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). Focus on hydrogen bonding (carboximidamide groups) and π-π stacking (oxadiazole ring).
- Validation : Compare predicted binding affinities (ΔG values) with in vitro enzyme inhibition assays (IC). Discrepancies >10% require re-evaluating force field parameters or solvent models .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC values across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for purity (HPLC > 98%).
- Evaluate stereochemical impact : Separate (Z,Z)- and (E,Z)-isomers via chiral chromatography and test individually.
- Statistical analysis : Apply ANOVA to identify outliers caused by experimental variability .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved without altering its core structure?
- Methodological Answer :
- Prodrug derivatization : Acetylate the hydroxy group to enhance lipophilicity (logP +1.2).
- PEGylation : Attach polyethylene glycol chains to the amino group to prolong half-life.
- In silico ADMET prediction : Use tools like SwissADME to prioritize modifications with minimal toxicity risks .
Q. What advanced analytical techniques are required to detect degradation products during long-term stability studies?
- Methodological Answer :
- LC-HRMS : Identifies degradation products (e.g., hydrolyzed oxadiazole rings) with ppm-level mass accuracy.
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor via UPLC-PDA.
- Data interpretation : Use multivariate analysis (PCA) to correlate degradation pathways with environmental factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
